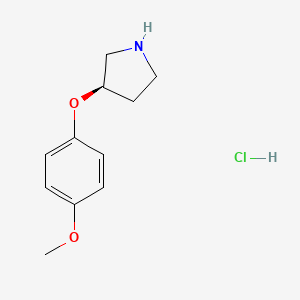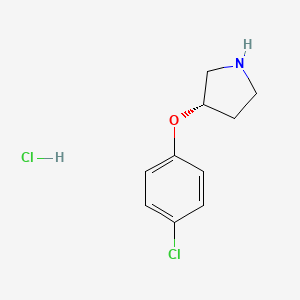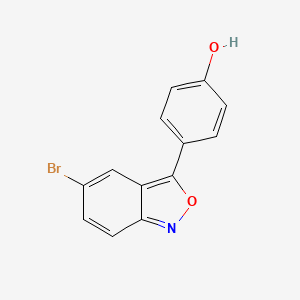![molecular formula C19H24ClN3O2 B1498614 5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)
5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenol group, a pyridazine ring, and a tetramethylpiperidine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol typically involves multiple steps, starting with the preparation of the tetramethylpiperidine derivative. One common method involves the conjugate addition of ammonia to phorone, followed by reduction using the Wolff-Kishner reaction . The resulting intermediate is then reacted with appropriate chlorinated phenol and pyridazine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant for the phenol group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the pyridazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using sodium methoxide or similar reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the pyridazine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative with similar structural features.
2-Chloro-4,6-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine: A compound with similar functional groups and applications.
Uniqueness
5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol stands out due to its unique combination of a phenol group, a pyridazine ring, and a tetramethylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H24ClN3O2 |
|---|---|
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol |
InChI |
InChI=1S/C19H24ClN3O2/c1-18(2)10-13(11-19(3,4)23-18)25-17-8-7-15(21-22-17)14-6-5-12(20)9-16(14)24/h5-9,13,23-24H,10-11H2,1-4H3 |
Clé InChI |
LVLMQLOSSFJLDW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)







![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)


